molecular formula C19H18N2OS B2580902 1-benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione CAS No. 899910-24-8

1-benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2580902
CAS No.: 899910-24-8
M. Wt: 322.43
InChI Key: BTIFCAPHOFNSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Synthesis and Characterization : The compound 3-benzoyl-2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione and its derivatives are frequently synthesized and characterized in scientific research. For instance, Alizadeh and Yavari (2005) achieved the synthesis of dimethyl (3-benzoyl-2,2,2-trimethoxy-5-phenyl-2,3-dihydro-1,2λ5-oxaphosphol-4-yl)phosphonate with a high yield, illustrating the compound's potential as a building block for further chemical synthesis (Alizadeh & Yavari, 2005). Similarly, reactions of keto–enol tautomers of various heterocyclic compounds with benzoyl chloride, followed by base hydrolysis, have been studied to synthesize fused-ring heterocycles, showcasing the diverse reactivity of these compounds in forming complex molecular structures (Silva, Henry, & Pittman, 2012).

Reactivity and Derivative Formation : The compound's reactivity is further exemplified by its participation in the formation of various heterocyclic systems. For instance, Onal and Yıldırım (2007) described the reaction of 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione with semi-/thiosemicarbazones, resulting in the formation of pyrimidine derivatives, indicating the compound's utility in constructing novel heterocyclic systems (Önal & Yıldırım, 2007).

Biological Applications and Studies

Antibacterial and Antifungal Properties : Some derivatives of the compound have been synthesized and evaluated for their antibacterial, antifungal, and insecticidal activities. For example, Saeed and Batool (2007) prepared a series of 1-(isomeric methyl)benzoyl-3-aryl-4-methyl-imidazole-2-thiones and found that these compounds exhibit significant antibacterial activity, indicating their potential application in developing new antibacterial agents (Saeed & Batool, 2007).

Chemical Properties and Applications

Chemical Transformations and Synthesis of Novel Compounds : The structural flexibility and reactivity of 3-benzoyl-2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione make it a valuable compound in synthesizing novel chemical entities. El-Shareif et al. (2003) synthesized imidazolidinones, thiohydantoins, and various fused imidazole derivatives, showcasing the compound's versatility in organic synthesis (El-Shareif, Ammar, El-Gaby, Zahran, & Khames, 2003).

Properties

IUPAC Name

[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-9-11-14(12-10-13)16-18(23)21(19(2,3)20-16)17(22)15-7-5-4-6-8-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIFCAPHOFNSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.